molecular formula C12H15NO B8434881 N-benzyl-N-(1-Propenyl)acetamide CAS No. 92444-89-8

N-benzyl-N-(1-Propenyl)acetamide

Cat. No. B8434881
CAS RN: 92444-89-8
M. Wt: 189.25 g/mol
InChI Key: CVUTWKVGETWPRT-UHFFFAOYSA-N
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Patent
US06479664B1

Procedure details

Dimethylformamide (2.71 g, 0.037 moles) was added to a well stirred and cooled material of triphosgene (10.99 g, 0.037 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (1 g, 0.005 moles) at the temperature. The reaction mixture was further continued for 2 hours at 25° C. The ice cold bath was removed and heated to75° C. for 5 hours. Work up procedure was carried out according to the procedure of example 1. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldeyde in 92% yield.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].Cl[C:7]([Cl:17])(OC(=O)OC(Cl)(Cl)Cl)Cl.[CH2:18]([N:25](C=CC)C(=O)C)[C:19]1[CH:24]=C[CH:22]=[CH:21][CH:20]=1>>[Cl:17][C:7]1[C:21]([CH:22]=[O:4])=[CH:20][C:19]([CH3:24])=[CH:18][N:25]=1

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.99 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(C)=O)C=CC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
heated to75° C
WAIT
Type
WAIT
Details
for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The obtained residue was subjected to chromatographic purification on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.